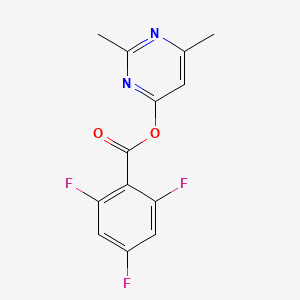![molecular formula C14H10ClF3N2O2 B3036081 3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine CAS No. 338965-47-2](/img/structure/B3036081.png)
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Chemical Transformation
- A study demonstrated the synthesis of pyridines by dehydrogenation of dihydropyridine lactones, leading to various tetracycles through reduction and ring closure processes (Görlitzer & Bartke, 2002).
- Research on thieno[2,3-b]pyridine derivatives, which involved replacing the 2-chlorine of a pyridine compound with different anions, showed potential as anti-cancer agents (Al-Trawneh et al., 2021).
Biological Evaluation and Potential Anticancer Applications
- The preparation of fused pyridopyrimidine and pyridothienotriazine derivatives from a pyridine derivative showed significant antimicrobial activity (Rashad et al., 2005).
- In another study, hydrolysis and catalytic hydrogenation of a pyridine compound led to the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were evaluated for their effects on the proliferation of leukemia cells (Temple et al., 1983).
Synthesis of Complex Pyridine Derivatives
- A complex synthesis involving ethyl trifluoro-3-oxo-butyrate and dimethyl-pyridine resulted in dimethyl-bis(isoxazol-carbonyl)-pyridine derivatives (Yang et al., 2013).
- The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, demonstrated the chemical versatility of pyridine derivatives (Hang-dong, 2010).
Future Directions
properties
IUPAC Name |
3-chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-7-10(14(16,17)18)8-19-13(12)6-3-9-1-4-11(5-2-9)20(21)22/h1-2,4-5,7-8H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGYCWULPJMMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3036000.png)
![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)
![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)
![3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036003.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
![(E)-3-(4-chlorophenyl)-2-[5-[(E)-3-(dimethylamino)prop-2-enoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B3036006.png)
methanone](/img/structure/B3036009.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3036011.png)

![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B3036016.png)

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B3036019.png)
![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)